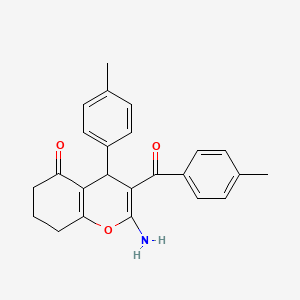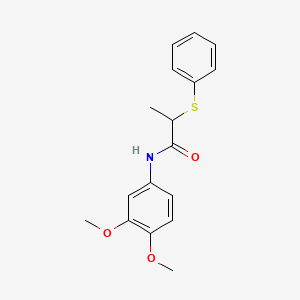
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide, also known as DPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of the cannabinoid receptor CB1, which is involved in pain sensation and appetite regulation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and receptors in the body. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
For N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide research include further studies on its potential therapeutic applications in various diseases, as well as studies on its toxicity and safety profile. Additionally, further studies on the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide and its biochemical and physiological effects are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 3,4-dimethoxybenzaldehyde with thiophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-1-phenylethanone in the presence of a palladium catalyst to yield N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(22-14-7-5-4-6-8-14)17(19)18-13-9-10-15(20-2)16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNZPJVQOAMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)
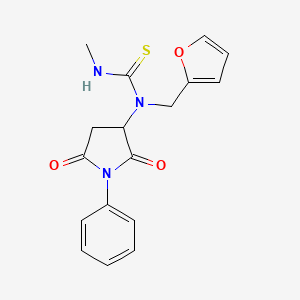

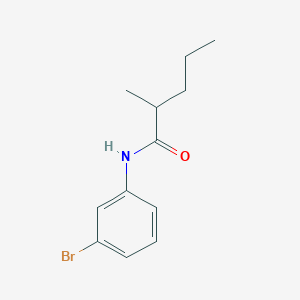

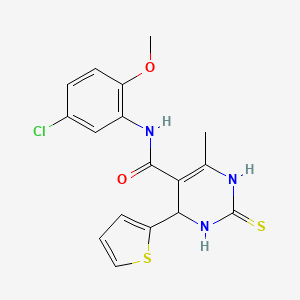
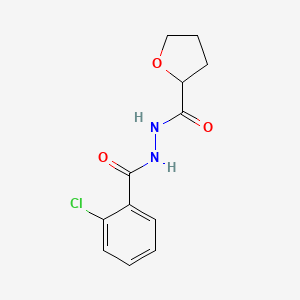
![2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5137147.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)
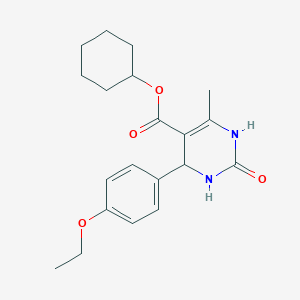
![4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5137172.png)
![2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene](/img/structure/B5137179.png)
